molecular formula C15H16ClNOS B4555383 5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide

5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide

Cat. No.: B4555383
M. Wt: 293.8 g/mol
InChI Key: JVXYDVSLCBTMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H16ClNOS and its molecular weight is 293.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0641130 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Covalent Assembly for Nerve Agent Detection

The research on "Covalent Assembly" Based Fluorescent Probe for the Detection of a Nerve Agent Mimic (DCP) via Lossen Rearrangement demonstrates the development of a highly selective and sensitive fluorescence "light-up" probe. This probe is designed for detecting the nerve agent mimic diethyl chlorophosphate (DCP), showcasing the potential of similar compounds in environmental monitoring and chemical warfare agent detection (Huo et al., 2019).

Molluscicidal Properties

Another study on New thiazolo[5,4-d]pyrimidines with molluscicidal properties highlights the application of similar chemical frameworks in controlling schistosomiasis by targeting the intermediate host snails. This research underscores the potential of thiophene derivatives in developing environmentally friendly pest control agents (El-Bayouki & Basyouni, 1988).

Antitubercular Agents

The Synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis presents a series of compounds evaluated for their antitubercular activity. This research highlights the therapeutic potential of thiophene derivatives against tuberculosis, providing a foundation for future drug development (Marvadi et al., 2020).

Anticancer Activity

Research on Synthesis and Anticancer Activity of New Thiophene, Thiazolyl-Thiophene, and Thienopyridine Derivatives investigates the cytotoxicity of thiophene-based compounds against cancer cell lines. This study offers insights into the design of new anticancer agents, showcasing the versatility of thiophene derivatives in medicinal chemistry (Atta & Abdel‐Latif, 2021).

Chemical Functionalities Optimization

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) provides a comprehensive study on modifying indole-2-carboxamides to enhance their efficacy as allosteric modulators. This research illustrates the potential of chemical modification in enhancing drug-receptor interactions, relevant to the optimization of similar compounds (Khurana et al., 2014).

Properties

IUPAC Name

5-chloro-N-(2,6-diethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c1-3-10-6-5-7-11(4-2)14(10)17-15(18)12-8-9-13(16)19-12/h5-9H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYDVSLCBTMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(2,6-diethylphenyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.